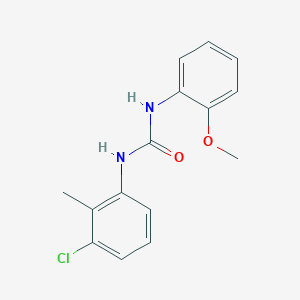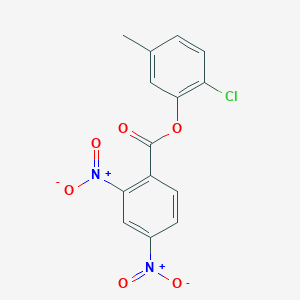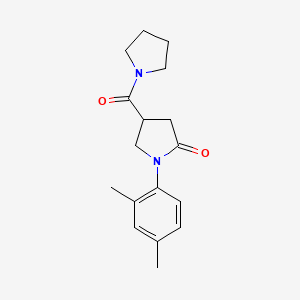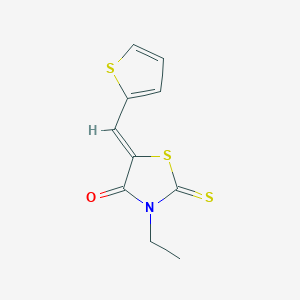![molecular formula C14H19BrN2O2S B4842879 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide](/img/structure/B4842879.png)
4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide
Overview
Description
4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide, also known as BECT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BECT belongs to the class of thiophene carboxamide derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide acts as a sigma-1 receptor modulator, which leads to the modulation of various cellular processes. The sigma-1 receptor is involved in the regulation of calcium signaling, which is crucial for neuronal function. 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide has been shown to enhance calcium signaling in neurons, which may have potential therapeutic applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects
4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide enhances the release of acetylcholine, a neurotransmitter that is involved in various cognitive processes. 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide has also been shown to have anti-inflammatory properties, which may have potential therapeutic applications in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the role of this protein in various cellular processes. However, one of the limitations of 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide is its limited solubility in aqueous solutions, which may limit its use in certain experimental setups.
Future Directions
There are several future directions for the research on 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide. One potential direction is the development of 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide analogs with improved pharmacological properties. Another potential direction is the investigation of the therapeutic potential of 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide in the treatment of various neurological and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide and its effects on various cellular processes.
Conclusion
In conclusion, 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide is a novel compound with potential applications in various fields of research. Its high affinity for the sigma-1 receptor makes it a valuable tool for studying the role of this protein in various cellular processes. Further research is needed to fully understand the pharmacological properties of 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide and its potential therapeutic applications.
Scientific Research Applications
4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields of research. One of the most promising applications of 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide is in the field of neuroscience. 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes, including neuronal signaling. 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide has been shown to modulate the activity of the sigma-1 receptor, which may have potential therapeutic applications in the treatment of various neurological disorders.
properties
IUPAC Name |
4-bromo-5-ethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2S/c1-2-11-10(15)9-12(20-11)14(19)16-6-4-8-17-7-3-5-13(17)18/h9H,2-8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUVCMNLMSKHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NCCCN2CCCC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-ethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[2-(4-morpholinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B4842799.png)


![N-(2,4-dimethylphenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4842810.png)
![N-{4-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}benzenesulfonamide](/img/structure/B4842827.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B4842835.png)
![4-ethoxy-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-nitrobenzamide](/img/structure/B4842842.png)
![6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4842847.png)
![2-(butylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4842853.png)
![ethyl 2-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4842874.png)
![{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetonitrile](/img/structure/B4842885.png)
![N-(3-methoxypropyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4842901.png)
